molecular formula C21H29NO5 B2789244 3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one CAS No. 1216524-55-8

3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one

Cat. No.: B2789244
CAS No.: 1216524-55-8
M. Wt: 375.465
InChI Key: HLYXJCIZZVLYGD-UHFFFAOYSA-N
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Description

3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one is an organic compound that features a phenylamino group attached to a butanone backbone, with a trimethylcyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one typically involves the following steps:

    Formation of the Phenylamino Group: This can be achieved by reacting aniline with an appropriate alkylating agent under controlled conditions.

    Cyclohexene Ring Formation: The cyclohexene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Coupling Reactions: The phenylamino group and the cyclohexene ring are then coupled to the butanone backbone using a suitable coupling reagent such as a Grignard reagent or a lithium reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)propan-1-one: Similar structure but with a propanone backbone.

    3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pentan-1-one: Similar structure but with a pentanone backbone.

Uniqueness

3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-anilino-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO/c1-14-9-8-12-19(3,4)18(14)17(21)13-15(2)20-16-10-6-5-7-11-16/h5-7,9-11,15,18,20H,8,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBIQJHHBVOTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1C(=O)CC(C)NC2=CC=CC=C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402505
Record name 3-(phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6153-55-5
Record name 3-(phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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